molecular formula C16H21F3N2O3 B2635330 1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt CAS No. 477710-55-7

1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt

Cat. No.: B2635330
CAS No.: 477710-55-7
M. Wt: 346.35
InChI Key: KFTHRFFGKTVJKW-UHFFFAOYSA-N
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Description

1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt is a chemical compound with the molecular formula C16H21F3N2O3. It is a combination of 1-phenylpiperazine and ethyl 4,4,4-trifluoro-3-oxobutanoate in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt involves the reaction of 1-phenylpiperazine with ethyl 4,4,4-trifluoro-3-oxobutanoate. The reaction typically occurs under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the development of new materials and chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C6H7F3O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;1-2-12-5(11)3-4(10)6(7,8)9/h1-5,11H,6-9H2;2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTHRFFGKTVJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(F)(F)F.C1CN(CCN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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